molecular formula C19H22N4O2 B2817683 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine CAS No. 2034444-15-8

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine

Cat. No.: B2817683
CAS No.: 2034444-15-8
M. Wt: 338.411
InChI Key: UMFJQHFSUGXBDO-UHFFFAOYSA-N
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Description

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a unique combination of pyridine and piperazine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. Its cyclopropylmethoxy group, in particular, may contribute to its stability and specificity in binding to molecular targets.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(16-6-8-21-18(13-16)25-14-15-4-5-15)23-11-9-22(10-12-23)17-3-1-2-7-20-17/h1-3,6-8,13,15H,4-5,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJQHFSUGXBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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